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Compound of Interest

Compound Name: CAL-130

Cat. No.: B612117 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of CAL-130,

a potent and selective dual inhibitor of the delta (δ) and gamma (γ) isoforms of

phosphoinositide 3-kinase (PI3K). The information presented herein is compiled from publicly

available scientific literature and technical data sheets, intended to support researchers and

professionals in drug development.

Introduction to CAL-130
CAL-130 is a small molecule inhibitor that demonstrates high selectivity for the p110δ and

p110γ catalytic subunits of PI3K.[1] The PI3K signaling pathway is a critical regulator of

numerous cellular processes, including cell growth, proliferation, survival, and differentiation.[2]

Dysregulation of this pathway is a hallmark of various cancers, particularly hematological

malignancies. By targeting the specific isoforms PI3Kδ and PI3Kγ, which are predominantly

expressed in hematopoietic cells, CAL-130 offers a targeted therapeutic approach with the

potential for reduced off-target effects compared to pan-PI3K inhibitors.[2][3]

Quantitative Data: In Vitro Inhibitory Activity
The inhibitory activity of CAL-130 against the Class I PI3K isoforms has been quantified

through in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) are

summarized in the table below.
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PI3K Isoform IC50 (nM)

p110δ 1.3

p110γ 6.1

p110α 115

p110β 56

Data sourced from commercially available technical data sheets.[1]

Signaling Pathways
CAL-130 exerts its effects by inhibiting the PI3K/AKT/mTOR signaling cascade. Downstream of

receptor tyrosine kinases (RTKs) and G-protein coupled receptors (GPCRs), PI3Kδ and PI3Kγ

phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-

3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating AKT

(also known as Protein Kinase B). Activated AKT, in turn, phosphorylates a multitude of

downstream targets, leading to increased cell proliferation, survival, and metabolic activity. By

inhibiting PI3Kδ and PI3Kγ, CAL-130 blocks the production of PIP3, thereby attenuating

downstream AKT signaling and its pro-survival outputs.
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Figure 1: PI3K/AKT Signaling Pathway Inhibition by CAL-130.

Experimental Protocols
The following are generalized protocols for key in vitro experiments used to characterize PI3K

inhibitors like CAL-130. These are based on standard methodologies in the field and should be

adapted and optimized for specific experimental conditions.

PI3K Enzyme Inhibition Assay (Kinase Assay)
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This assay quantifies the direct inhibitory effect of CAL-130 on the enzymatic activity of purified

PI3K isoforms.

Methodology:

Reagents: Recombinant human PI3K isoforms (p110δ, p110γ, p110α, p110β),

phosphatidylinositol-4,5-bisphosphate (PIP2) substrate, ATP, and a suitable kinase assay

buffer.

Procedure: a. Prepare serial dilutions of CAL-130. b. In a microplate, combine the

recombinant PI3K enzyme, PIP2 substrate, and the CAL-130 dilution. c. Initiate the kinase

reaction by adding ATP. d. Incubate at room temperature for a defined period (e.g., 30-60

minutes). e. Terminate the reaction. f. Detect the amount of ADP produced (correlates with

kinase activity) using a suitable detection method (e.g., luminescence-based ADP-Glo™

kinase assay).

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the CAL-130
concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
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Figure 2: General Workflow for a PI3K Kinase Inhibition Assay.

Cell Viability / Cytotoxicity Assay
This assay determines the effect of CAL-130 on the viability and proliferation of cancer cell

lines.

Methodology:

Cell Lines: Select appropriate cancer cell lines, particularly those of hematopoietic origin

(e.g., T-cell acute lymphoblastic leukemia [T-ALL] cell lines).
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Procedure: a. Seed cells in a 96-well plate at a predetermined density. b. After allowing the

cells to adhere (if applicable), treat them with a range of concentrations of CAL-130. c.

Incubate for a specified period (e.g., 48-72 hours). d. Add a viability reagent (e.g., MTT, MTS,

or a resazurin-based reagent like CellTiter-Blue®). e. Incubate for the time recommended by

the reagent manufacturer. f. Measure the absorbance or fluorescence using a microplate

reader.

Data Analysis: Normalize the readings to the vehicle-treated control cells. Plot the

percentage of cell viability against the logarithm of the CAL-130 concentration to determine

the GI50 (concentration for 50% growth inhibition) or IC50 value.

Western Blot Analysis for Phospho-AKT
This technique is used to confirm the mechanism of action of CAL-130 by assessing the

phosphorylation status of AKT, a key downstream effector of PI3K.

Methodology:

Cell Treatment and Lysis: a. Treat cancer cells with various concentrations of CAL-130 for a

defined period. b. Lyse the cells in a suitable lysis buffer containing protease and

phosphatase inhibitors. c. Determine the protein concentration of the lysates.

SDS-PAGE and Protein Transfer: a. Separate the protein lysates by sodium dodecyl sulfate-

polyacrylamide gel electrophoresis (SDS-PAGE). b. Transfer the separated proteins to a

nitrocellulose or PVDF membrane.

Immunoblotting: a. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk

or bovine serum albumin in TBST). b. Incubate the membrane with a primary antibody

specific for phosphorylated AKT (e.g., p-AKT Ser473). c. Wash the membrane and incubate

with a horseradish peroxidase (HRP)-conjugated secondary antibody. d. Detect the signal

using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Analysis: a. Re-probe the membrane with an antibody for total AKT and a loading control

(e.g., β-actin or GAPDH) to ensure equal protein loading. b. Quantify the band intensities to

determine the relative levels of p-AKT normalized to total AKT.
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Conclusion
CAL-130 is a highly potent and selective dual inhibitor of PI3Kδ and PI3Kγ. Its in vitro profile

demonstrates strong and specific inhibition of these key signaling isoforms, leading to the

suppression of the pro-survival PI3K/AKT pathway. The experimental protocols outlined in this

guide provide a framework for the further investigation and characterization of CAL-130 and

other PI3K inhibitors in a research and drug development setting.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b612117?utm_src=pdf-body
https://www.benchchem.com/product/b612117?utm_src=pdf-body
https://www.benchchem.com/product/b612117?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/cal-130.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC5618553/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5618553/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4496363/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4496363/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4496363/
https://www.benchchem.com/product/b612117#in-vitro-characterization-of-cal-130
https://www.benchchem.com/product/b612117#in-vitro-characterization-of-cal-130
https://www.benchchem.com/product/b612117#in-vitro-characterization-of-cal-130
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612117?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b612117?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612117?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

